![molecular formula C11H6OS B1605656 8h-Indeno[1,2-c]thiophen-8-one CAS No. 23062-43-3](/img/structure/B1605656.png)
8h-Indeno[1,2-c]thiophen-8-one
Overview
Description
8h-Indeno[1,2-c]thiophen-8-one is a heterocyclic compound . It has a molecular weight of 186.23 .
Synthesis Analysis
The synthesis of this compound involves a palladium-catalyzed kinetic resolution/ring-opening reaction of 8H-indeno [1,2-c]thiophen-8-ols . The reaction proceeds in a highly regioselective manner, and both optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno [1,2-c]thiophen-8-ols were obtained with high enantiomeric excesses .Molecular Structure Analysis
The molecular formula of this compound is C11H6OS . The InChI code is 1S/C11H7OS/c12-11-8-4-2-1-3-7 (8)9-5-13-6-10 (9)11/h1-6,13H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Kinetic Resolution
- Atroposelective Kinetic Resolution : A palladium-catalyzed kinetic resolution and ring-opening reaction of 8H-indeno[1,2-c]thiophen-8-ols has been demonstrated, leading to optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno[1,2-c]thiophen-8-ols with high enantiomeric excesses. These findings expand the synthetic applications of thiophenyl atropisomers (Xi et al., 2022).
Catalysis and Synthesis of Atropisomers
- Palladium-Catalyzed Domino Cyclization : Another study reports a palladium-catalyzed domino cyclization and ring-opening reaction involving 8H-indeno[1,2-c]thiophen-8-ols. This process is unique in its stereospecific point chirality to axial chirality transfer, enabling the synthesis of complex molecules with dual chiral axes (Gu et al., 2022).
Organic Electronics and Light-Emitting Materials
- Blue Light-Emitting Materials : A significant application in the field of organic electronics is the synthesis of blue light-emitting materials using 8H-indeno[1,2-b]thiophene derivatives. One study describes the efficient synthesis of spiro[[8H]indeno[2,1-b]-thiophene-8,9'-fluorene] and its use in constructing blue light-emitting materials with high quantum efficiency, indicating potential use in optoelectronic systems (Xie et al., 2006).
Dyes and Pigments
- Synthesis of Novel Dyes : The synthesis and characteristics of novel dyes derived from indeno[1,2-b]thiophene compounds have been explored. These compounds exhibit significant shifts in their absorption maxima upon the introduction of different substituents, offering a range of applications in dyes and pigments industries (Fu & Wang, 2008).
Medicinal Chemistry
- Antibacterial Activity : 8H-Indeno[1,2-c]thiophen-8-one derivatives have shown potential in medicinal chemistry, particularly in their antibacterial activity. A study on 2,3a,8b-trihydroxy-3-(thiophen-2-ylcarbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one revealed broad-spectrum in vitro activity against various strains of Gram-positive and Gram-negative bacteria (Obafemi et al., 2013).
Organic Chemistry and Material Science
- Synthesis of Novel Polymers : The design and synthesis of polymers based on indeno[1,2-b]thiophene derivatives are significant in material science. For example, a study on the synthesis of indeno[1,2-b]thiophene-co-benzothiadiazole-based π-conjugated ladder type polymers highlights their potential application in bulk heterojunction polymer solar cells, showcasing the blend of organic chemistry and material science (Sakthivel et al., 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been used in a palladium-catalyzed kinetic resolution/ring-opening reaction of 8h-indeno[1,2-c]thiophen-8-ols . The reaction proceeds in a highly regioselective manner .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8H-Indeno[1,2-c]thiophen-8-one is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and pharmacokinetics.
properties
IUPAC Name |
indeno[1,2-c]thiophen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6OS/c12-11-8-4-2-1-3-7(8)9-5-13-6-10(9)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQSSPXKMOIQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CSC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302215 | |
Record name | 8h-indeno[1,2-c]thiophen-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23062-43-3 | |
Record name | 8H-Indeno[1,2-c]thiophen-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23062-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8H-Indeno(1,2-c)thiophen-8-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23062-43-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8h-indeno[1,2-c]thiophen-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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